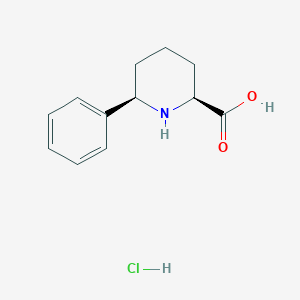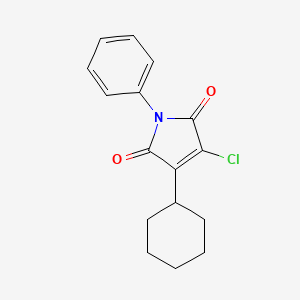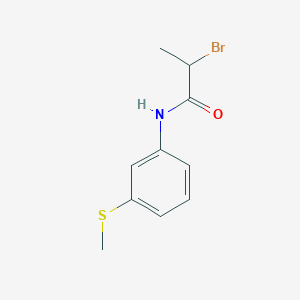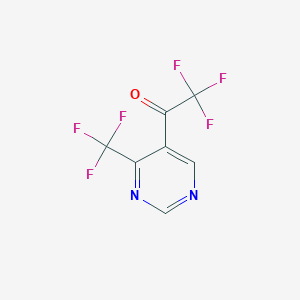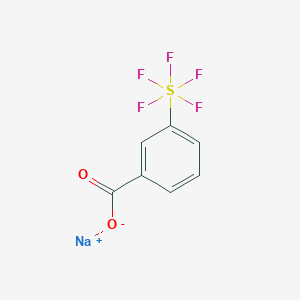
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is an organofluorine compound characterized by the presence of a pentafluoro-l6-sulfanyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluoro-l6-sulfanyl group to a benzoate precursor. One common method involves the reaction of 3-bromobenzoic acid with pentafluoro-l6-sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoro-l6-sulfanyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states of sulfur.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of self-assembled monolayers (SAMs) on gold substrates, which are important for interface engineering in organic electronics and photovoltaics.
Surface Engineering: The unique electrostatic properties of the compound make it useful for modifying surface wettability and corrosion resistance.
Biological Studies:
Mecanismo De Acción
The mechanism by which sodium 3-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves its ability to form self-assembled monolayers on metal surfaces. The pentafluoro-l6-sulfanyl group provides strong binding to the substrate, while the benzoate moiety influences the molecular orientation and packing density. This results in surfaces with tailored electrostatic and wetting properties, which are crucial for applications in organic electronics and surface engineering .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is unique due to its sodium salt form, which enhances its solubility in aqueous solutions compared to its acid and ester counterparts. This property makes it particularly useful for applications requiring water-soluble compounds, such as certain biological and industrial processes.
Propiedades
Fórmula molecular |
C7H4F5NaO2S |
|---|---|
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
sodium;3-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
Clave InChI |
FRFKBQAIHRTYCJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



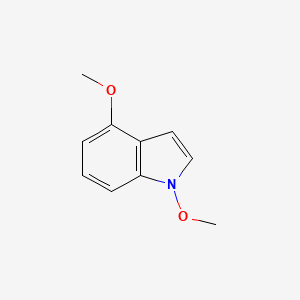
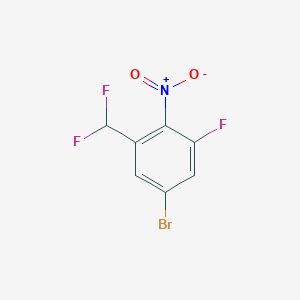

![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)

![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
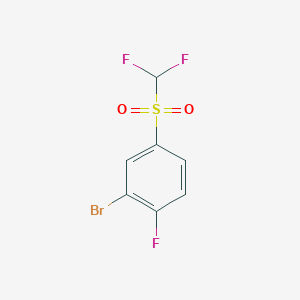
![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
